Cas no 2138560-48-0 (2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid)
2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1156389
- 2-(1-hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid
- 2138560-48-0
- 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid
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- Inchi: 1S/C12H20O3/c1-10(2)5-7-12(15,8-6-10)11(3,4)9(13)14/h5,7,15H,6,8H2,1-4H3,(H,13,14)
- InChI Key: IXOWGSNMICUVQU-UHFFFAOYSA-N
- SMILES: OC1(C=CC(C)(C)CC1)C(C(=O)O)(C)C
Computed Properties
- Exact Mass: 212.14124450g/mol
- Monoisotopic Mass: 212.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 57.5Ų
2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1156389-1.0g |
2-(1-hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid |
2138560-48-0 | 1g |
$0.0 | 2023-06-09 |
2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid
2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid (CAS No. 2138560-48-0): A Comprehensive Overview
2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid (CAS No. 2138560-48-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of cyclohexene and propanoic acid, featuring a unique hydroxyl group and dimethyl substituents. The structural complexity and functional group diversity of this molecule make it a promising candidate for various applications, particularly in the development of new therapeutic agents.
The chemical structure of 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid can be represented as C13H20O3. Its molecular weight is approximately 224.3 g/mol, and it exhibits notable solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The presence of the hydroxyl group imparts polarity to the molecule, which can influence its biological activity and pharmacokinetic properties.
Recent studies have focused on the potential therapeutic applications of 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid. One area of interest is its anti-inflammatory properties. In vitro experiments have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages. These findings suggest that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid has also been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage. This dual functionality—anti-inflammatory and antioxidant—makes it an attractive candidate for drug development.
The pharmacokinetic profile of 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid has been evaluated in preclinical studies. These studies have shown that it has good oral bioavailability and a favorable distribution profile. It is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the liver, kidneys, and brain. The compound is metabolized primarily by the liver through phase I and phase II metabolic pathways, with the major metabolites being excreted in urine.
Clinical trials are currently underway to further investigate the safety and efficacy of 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid. Early results from phase I trials have shown that it is well-tolerated at therapeutic doses with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical trials to evaluate its therapeutic potential in specific disease conditions.
The synthesis of 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid has been optimized to improve yield and purity. Various synthetic routes have been explored, including Grignard reactions, Wittig reactions, and palladium-catalyzed cross-coupling reactions. The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental impact. Recent advancements in green chemistry have led to the development of more sustainable synthetic protocols that minimize waste and reduce energy consumption.
In conclusion, 2-(1-Hydroxy-4,4-dimethylcyclohex-2-en-1-yl)-2-methylpropanoic acid (CAS No. 2138560-48-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and functional group diversity confer valuable biological properties that make it a viable candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.
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